Comprehensive NMR Spectral Assignment and Stereochemical Validation of (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate
Comprehensive NMR Spectral Assignment and Stereochemical Validation of (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate
Executive Summary
(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate (often referred to as cis-3-hydroxy-L-proline methyl ester) is a critical chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including carbapenem antibiotics and PCSK9 inhibitors[1]. Because the stereochemical integrity of this intermediate directly dictates the pharmacological efficacy of the final API, rigorous structural validation is non-negotiable.
This technical guide provides an authoritative, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectral assignment of this compound. By moving beyond mere data listing, this whitepaper explores the causality behind experimental choices—such as solvent effects, ring puckering dynamics, and scalar coupling logic—equipping researchers with a robust methodology for unambiguous stereochemical confirmation[2].
Structural & Stereochemical Context: The Causality of Conformation
To accurately interpret the NMR spectra of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate, one must understand the stereoelectronic forces governing its pyrrolidine ring.
The Gauche Effect and Ring Pucker
The pyrrolidine ring is highly flexible, rapidly interconverting between various envelope and half-chair conformations. However, the introduction of an electronegative hydroxyl group at the C3 position restricts this flexibility. In the (2S,3R) cis-configuration, the molecule experiences a pronounced gauche effect between the ring nitrogen and the C3-hydroxyl oxygen. To minimize electrostatic repulsion and optimize potential intramolecular hydrogen bonding (especially in the protonated hydrochloride salt form), the ring preferentially adopts a C γ -endo pucker [3].
Impact on the Karplus Equation
This specific conformational preference directly dictates the dihedral angle ( θ ) between the C2-H ( α -proton) and C3-H ( β -proton).
-
In the cis-(2S,3R) isomer, the C γ -endo pucker forces the H2 and H3 protons into a dihedral angle of approximately 30°–40°. According to the Karplus equation, this acute angle results in a scalar coupling constant ( 3JH2−H3 ) of ~3.0 to 4.5 Hz [2].
-
Conversely, in the trans isomer, the dihedral angle approaches 90°, driving the 3JH2−H3 coupling constant down to ~0 to 1.5 Hz , often rendering the H2 signal as a pseudo-singlet.
Understanding this causality allows scientists to use the 1D 1 H NMR spectrum not just for connectivity, but as a primary diagnostic tool for stereochemistry.
Logical framework for validating the cis-(2S,3R) stereocenter using scalar coupling and NOE.
Experimental Workflow & Self-Validating Protocols
A reliable NMR assignment requires a protocol that acts as a self-validating system. If the 1D data suggests a specific structure, the 2D data must independently confirm it without contradiction.
Step-by-Step Methodology
-
Sample Preparation: Weigh 15–20 mg of the (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride salt. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).
-
Causality: DMSO- d6 is specifically chosen over CDCl 3 because it is a strong hydrogen-bond acceptor. It drastically slows the chemical exchange of the -OH and -NH 2+ protons, allowing them to be observed as distinct, integratable signals rather than broad baseline humps[4].
-
-
Instrument Calibration: Lock the spectrometer to the DMSO- d6 signal. Perform rigorous 3D gradient shimming to ensure a line width at half-height ( w1/2 ) of <1.0 Hz, which is critical for resolving the fine 3JH2−H3 splitting.
-
1D Acquisition: Acquire a standard 1 H spectrum (minimum 16 scans, 64k data points) and a 13 C{ 1 H} spectrum (minimum 512 scans, operating at 100 MHz or higher).
-
2D Acquisition (The Validation Layer):
-
Acquire a gradient COSY (Correlation Spectroscopy) to trace the contiguous H2 → H3 → H4 → H5 spin system.
-
Acquire a multiplicity-edited HSQC (Heteronuclear Single Quantum Coherence) to separate CH/CH 3 signals (positive phase) from CH 2 signals (negative phase).
-
Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 400 ms to map through-space proximities.
-
Step-by-step NMR acquisition and processing workflow.
Quantitative Data: Spectral Assignments
The following tables summarize the expected chemical shifts ( δ ) for the hydrochloride salt of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate in DMSO- d6 at 298 K, synthesized via standard esterification protocols[4].
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| -NH 2+ | 9.50 | br s | - | 2H | Ammonium protons (broadened due to quadrupolar relaxation of N). |
| -OH | 5.80 | br s | - | 1H | Hydroxyl proton (visible due to DMSO- d6 H-bonding). |
| H3 | 4.48 | m | - | 1H | β -proton; highly deshielded by the adjacent -OH group. |
| H2 | 4.35 | d | 3J2,3 = 3.2 | 1H | α -proton; doublet splitting confirms cis configuration[2]. |
| -OCH 3 | 3.78 | s | - | 3H | Methyl ester protons; sharp singlet. |
| H5a, H5b | 3.25 – 3.40 | m | - | 2H | δ -protons adjacent to the positively charged nitrogen. |
| H4b | 2.08 | m | - | 1H | γ -proton (diastereotopic); shifted downfield by spatial proximity to OH. |
| H4a | 1.95 | m | - | 1H | γ -proton (diastereotopic). |
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | HSQC Phase | Assignment Rationale |
| C=O | 168.5 | Quaternary | Carbonyl carbon of the ester. |
| C3 | 71.2 | Positive (CH) | Deshielded by the directly attached electronegative oxygen. |
| C2 | 64.8 | Positive (CH) | α -carbon; deshielded by both the amine and the ester carbonyl. |
| -OCH 3 | 53.4 | Positive (CH 3 ) | Standard methyl ester carbon shift. |
| C5 | 43.1 | Negative (CH 2 ) | δ -carbon; adjacent to the nitrogen atom. |
| C4 | 32.5 | Negative (CH 2 ) | γ -carbon; most shielded carbon in the pyrrolidine ring. |
2D NMR & Stereochemical Validation
To ensure the integrity of the assignment, the 1D data must be cross-examined against 2D correlation spectra. This is where the self-validating nature of the protocol is realized.
COSY: Confirming the Spin System
The COSY spectrum will exhibit a distinct cross-peak between the doublet at δ 4.35 (H2) and the multiplet at δ 4.48 (H3). Furthermore, H3 will show correlations to the diastereotopic protons at δ 1.95/2.08 (H4a/H4b), which in turn correlate to the H5 protons at δ 3.25–3.40. This unbroken correlation chain mathematically proves the connectivity of the pyrrolidine core.
NOESY: The Ultimate Stereochemical Proof
While the 3JH2−H3 coupling constant of 3.2 Hz strongly suggests a cis relationship, scalar coupling alone can occasionally be ambiguous due to unexpected conformational distortions. The NOESY spectrum provides definitive, orthogonal proof. Because the (2S,3R) configuration places H2 and H3 on the same face of the ring (the α -face), the through-space distance between them is less than 3.0 Å. Consequently, the NOESY spectrum will display a strong, unambiguous cross-peak between δ 4.35 and δ 4.48. If the compound were the (2S,3S) trans isomer, H2 and H3 would reside on opposite faces of the ring, increasing their internuclear distance and resulting in a weak or entirely absent NOE correlation[5].
By combining the Karplus-derived scalar coupling logic with through-space NOE mapping, the stereochemical assignment of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate becomes a rigorously validated, indisputable scientific fact.
